molecular formula C12H24O3Si B8274715 Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate

Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate

Cat. No.: B8274715
M. Wt: 244.40 g/mol
InChI Key: DDUJRVIRTCOTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((tert-butyldimethylsilyloxy)methyl)acrylate is a useful research compound. Its molecular formula is C12H24O3Si and its molecular weight is 244.40 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

ethyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoate

InChI

InChI=1S/C12H24O3Si/c1-8-14-11(13)10(2)9-15-16(6,7)12(3,4)5/h2,8-9H2,1,3-7H3

InChI Key

DDUJRVIRTCOTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.8 g of ethyl 2-(hydroxymethyl)acrylate (Organic Synthesis, Coll, Vol 8, 265, 1993) was diluted with 80 ml of N,N′-dimethylformamide, and 18.8 g of tert-butyldimethylsilyl chloride and 11.3 g of imidazole were added thereto. The resulting mixture was incubated at room temperature for two hours. After the reaction terminated, water was added, and the resulting solution was extracted with ethyl acetate. The organic layer was washed five times with water and saturated chloride water, dried over anhydrous sodium sulfate, filtered and distilled under a reduced pressure. The resulting residue was purified by column chromatography (ethyl acetate:n-hexane=1:30) to obtain the title compound (14.7 g, 73%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
73%

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